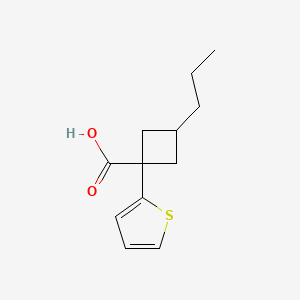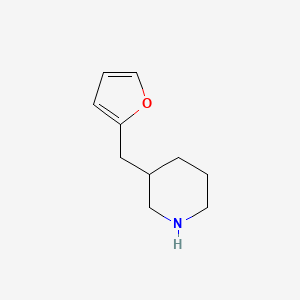
3-(2-Furylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furylmethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound features a piperidine ring substituted with a furylmethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furylmethyl)piperidine typically involves the reaction of piperidine with 2-furylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in the 2-furylmethyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Furylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Furyl ketones or aldehydes.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Furylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Furylmethyl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The furylmethyl group may enhance the binding affinity and specificity of the compound to its target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Furylmethylamine: A compound with a similar furylmethyl group but without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of a furylmethyl group.
Uniqueness
3-(2-Furylmethyl)piperidine is unique due to the presence of both the piperidine ring and the furylmethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h2,4,6,9,11H,1,3,5,7-8H2 |
Clave InChI |
UAIFFPIIOPLYFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
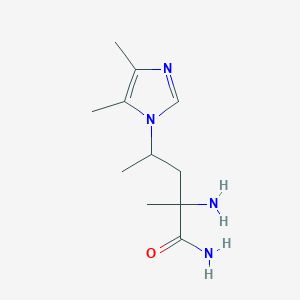
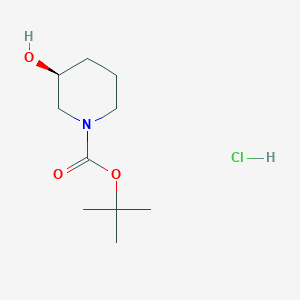

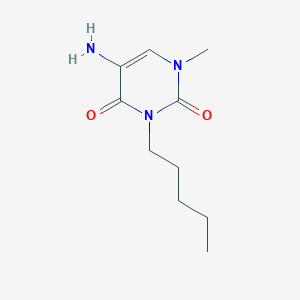
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
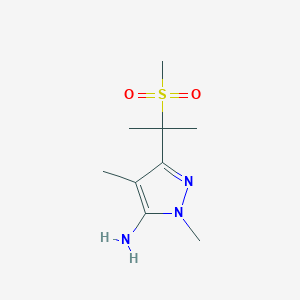
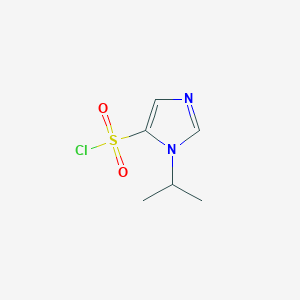
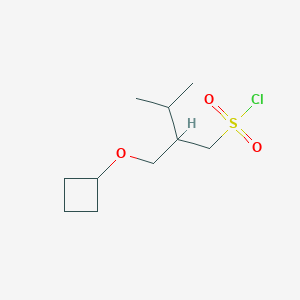
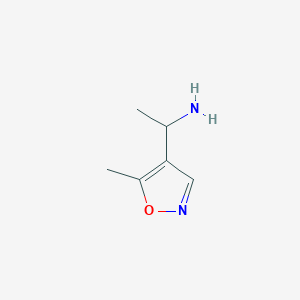

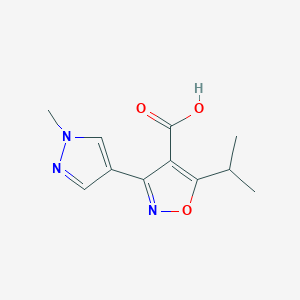
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
